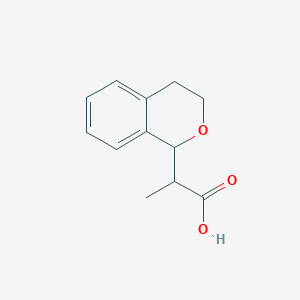
2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid is an organic compound that belongs to the class of isochromenes Isochromenes are bicyclic structures that contain a benzene ring fused to a pyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of a phenol derivative with an aldehyde in the presence of an acid catalyst to form the isochromene ring. The resulting intermediate can then be further reacted with a propanoic acid derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the industrial synthesis.
化学反应分析
Types of Reactions
2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Isochroman-1-yl derivatives: These compounds share a similar core structure but differ in the substituents attached to the isochromene ring.
Chromene derivatives: These compounds have a similar bicyclic structure but with different functional groups.
Uniqueness
2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid is unique due to its specific combination of the isochromene ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
生物活性
2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid is a chemical compound characterized by its unique isochromenyl structure combined with a propanoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory properties and ability to modulate immune responses. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H14O3
- Molecular Weight : Approximately 218.24 g/mol
- Structure : The compound features an isochromenyl moiety which is significant for its biological interactions.
Research indicates that this compound exhibits anti-inflammatory effects by modulating cytokine release in immune cells. Specifically, it has been shown to reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins, which are critical in the pathogenesis of various inflammatory diseases.
Biological Activity Overview
The biological activities attributed to this compound include:
| Activity | Description |
|---|---|
| Anti-inflammatory | Reduces TNF-α and interleukin levels; potential use in treating inflammatory diseases. |
| Antioxidant | May possess antioxidant properties that help in mitigating oxidative stress. |
| Cytokine modulation | Influences immune response by altering cytokine production in immune cells. |
Case Studies and Experimental Data
-
Anti-inflammatory Studies :
- A study demonstrated that derivatives of isochromenyl compounds significantly inhibited the release of TNF-α in activated macrophages. This suggests that this compound could be a candidate for developing anti-inflammatory therapies .
-
Cytokine Modulation :
- In vitro experiments showed that treatment with this compound led to a decrease in interleukin levels in human peripheral blood mononuclear cells (PBMCs), indicating its potential role in modulating immune responses .
-
Synthesis and Derivatives :
- Various synthesis methods have been developed for this compound, allowing for the creation of derivatives that may enhance its biological activity or alter pharmacokinetic properties .
-
Comparative Analysis with Similar Compounds :
- A comparative analysis with other phenylpropanoic acids revealed that compounds with similar structures often exhibit strong anti-inflammatory properties, suggesting a common mechanism that could be exploited for therapeutic purposes .
属性
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)11-10-5-3-2-4-9(10)6-7-15-11/h2-5,8,11H,6-7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBFJVWRPJILJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2CCO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













